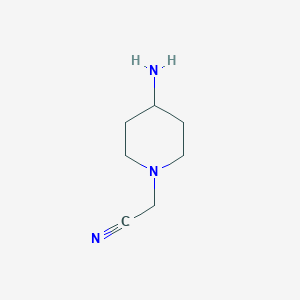

2-(4-Aminopiperidin-1-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(4-Aminopiperidin-1-yl)acetonitrile” is a chemical compound with the molecular weight of 139.2 .

Synthesis Analysis

Piperidines, which include “2-(4-Aminopiperidin-1-yl)acetonitrile”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The InChI code for “2-(4-Aminopiperidin-1-yl)acetonitrile” is1S/C7H13N3/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-2,4-6,9H2 . This indicates that the compound has 7 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Aminopiperidin-1-yl)acetonitrile” are not mentioned in the search results, piperidines in general are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications

Anticancer Activity

- Synthesis in Cancer Research: A study by Sa̧czewski et al. (2006) synthesized a series of derivatives related to 2-(4-Aminopiperidin-1-yl)acetonitrile. These compounds showed in vitro antitumor activity, particularly against melanoma cell lines, suggesting their potential in cancer research and therapy.

Helix-Helix Interactions

- Helix-Helix Interactions Study: Stefankiewicz et al. (2011) explored the crystallization of a simple molecule, 2-amino-4-(thiazolin-2-yl)phenol, in acetonitrile solvate. This study provided insights into heterochiral sheets and helical structures, relevant to understanding molecular interactions and configurations in various solvents, including acetonitrile-related compounds Stefankiewicz, Cian, & Harrowfield (2011).

Fluorimetric Chemosensors

- Development of Chemosensors: Esteves, Raposo, & Costa (2016) reported on the creation of fluorescent 4,5-diarylimidazolyl-phenylalanines that were evaluated in various solvents, including acetonitrile. These new amino acids acted as chemosensors for biologically important ions, indicating the utility of acetonitrile derivatives in sensor technology Esteves, Raposo, & Costa (2016).

Enzymatic Preparation in Drug Development

- Enzymatic Route for Drug Intermediates: Martínez, Yazbeck, & Tao (2004) developed an efficient enzymatic route using acetonitrile for preparing intermediates in the synthesis of human rhinovirus protease inhibitors. This method highlighted the role of acetonitrile in facilitating efficient and cost-effective drug development Martínez, Yazbeck, & Tao (2004).

Electrochemical Studies

- Electrochemical Research: Schwarz et al. (2003) conducted voltammetric and UV-Vis spectroelectrochemical studies on 4-aminophenol at gold electrodes in acetonitrile, contributing to our understanding of electrochemical processes in organic media Schwarz, Oelsner, Kaden, Schumer, & Hennig (2003).

Biological Activity Studies

- Exploring Biological Activities: The use of electrogenerated acetonitrile anion in the alkylation of N-Boc-4-aminopyridine, as explored by Feroci et al. (2014), showcases the potential of acetonitrile derivatives in studying biological activities, particularly in antifungal and antiprotozoal domains Feroci, Chiarotto, Forte, Simonetti, D'Auria, Maes, De Vita, Scipione, Friggeri, Di Santo, & Tortorella (2014).

Drug Discovery

- Non-Peptide SST2 Agonist Development: Zhao et al. (2022) described the discovery of a novel series of potent SST2 agonists, including a compound with a 4-(4-aminopiperidinyl) structure, underscoring the significance of acetonitrile derivatives in drug discovery, especially for treating conditions like acromegaly and neuroendocrine tumors Zhao, Wang, Markison, Kim, Han, Chen, Kusnetzow, Rico-Bautista, Johns, Luo, Struthers, Madan, & Zhu (2022).

Safety and Hazards

Future Directions

While specific future directions for “2-(4-Aminopiperidin-1-yl)acetonitrile” are not mentioned in the search results, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that future research may focus on improving synthesis methods for piperidine derivatives, including “2-(4-Aminopiperidin-1-yl)acetonitrile”.

Mechanism of Action

Target of Action

It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, but the exact interaction of this specific compound needs further investigation .

properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-3-6-10-4-1-7(9)2-5-10/h7H,1-2,4-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYLBJLUOKJLRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopiperidin-1-yl)acetonitrile | |

CAS RN |

1154259-79-6 |

Source

|

| Record name | 2-(4-aminopiperidin-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2427572.png)

![8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2427574.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2427576.png)

![N-phenyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2427577.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide](/img/structure/B2427578.png)

![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2427583.png)

![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2427587.png)

![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2427588.png)

![1-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-thienyl}sulfonyl)indoline](/img/structure/B2427591.png)